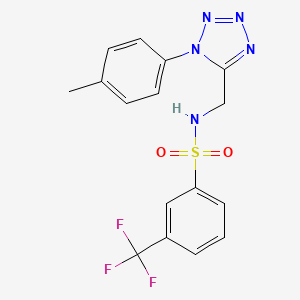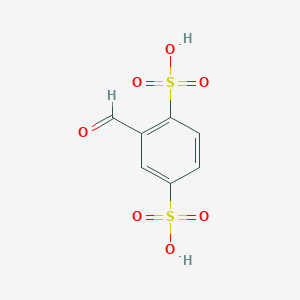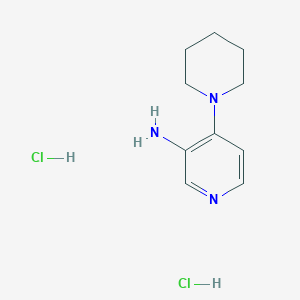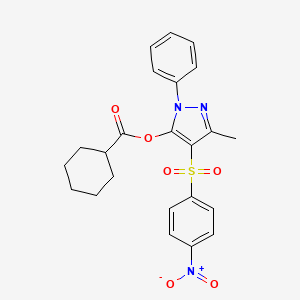
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is classified as a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the activation of B cells and is associated with various autoimmune diseases and cancers.
Scientific Research Applications
Anti-Inflammatory and Anticancer Potential
One study synthesizes and characterizes derivatives of Celecoxib, a compound structurally similar to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. The derivatives displayed significant anti-inflammatory and analgesic activities without causing liver, kidney, colon, or brain tissue damage, suggesting potential therapeutic applications. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, indicating a possibility for anti-HCV drug development (Ş. Küçükgüzel et al., 2013).
Molecular Structure and Binding Interactions
Another research effort focuses on the hydrogen-bonding patterns in a related compound, 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, showcasing the importance of molecular interactions in determining the compound's stability and reactivity. This insight can be pivotal for designing drugs with improved efficacy and stability (A. Subashini et al., 2007).
Photodynamic Therapy Applications
The synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups have been reported. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy applications in cancer treatment. Their good fluorescence properties and high singlet oxygen quantum yields are crucial for Type II photodynamic therapy mechanisms (M. Pişkin et al., 2020).
COX-2 Inhibition Studies
Research into the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound structurally related to the subject chemical, has provided insights into its potential as a cyclooxygenase-2 (COX-2) inhibitor. Despite not showing inhibition potency for COX-1 or COX-2 enzymes, the detailed structural analysis contributes to understanding the molecular basis for COX-2 inhibition and drug design strategies (B. J. Al-Hourani et al., 2016).
Antileishmanial Activity
A study on conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides explores their use in antileishmania studies. The crystallographic study highlights significant conformation differences in molecules, providing insights into their bioactivity and laying groundwork for developing antileishmanial therapies (J. C. Borges et al., 2014).
properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-11-5-7-13(8-6-11)24-15(21-22-23-24)10-20-27(25,26)14-4-2-3-12(9-14)16(17,18)19/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKISOBDKIRHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2532216.png)
![3-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]quinazolin-4-one](/img/structure/B2532218.png)
![4-[(3,5-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2532219.png)
![2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2532220.png)


![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)
![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-1,2-dihydro-1lambda,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2532227.png)


![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)
